2-Methylquinoline-3,4-dione
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Overview
Description
2-Methylquinoline-3,4-dione is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety, and is substituted with a methyl group at the 2-position and carbonyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-3,4-dione can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with suitable reagents. For instance, the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions can yield this compound . Another method involves the use of transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3,4-trione derivatives under strong oxidizing conditions.
Reduction: Reduction of the carbonyl groups can yield 2-methylquinoline-3,4-diol.
Substitution: Electrophilic substitution reactions can occur at the 5 and 8 positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,3,4-trione derivatives.
Reduction: 2-Methylquinoline-3,4-diol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methylquinoline-3,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylquinoline-3,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methylquinoline-3,4-dione can be compared with other quinoline derivatives:
Properties
Molecular Formula |
C10H7NO2 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methylquinoline-3,4-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5H,1H3 |
InChI Key |
XUHCHCFOCDKNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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